

Spectroscopic Profile of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate, an important intermediate in pharmaceutical synthesis. Due to the limited availability of public data for **Methyl 4-chloro-3-hydroxybenzoate**, this document focuses on its close structural isomer, Methyl 3-chloro-4-hydroxybenzoate (CAS No: 3964-57-6). The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.97	s	1H	Ar-H
7.90	d, J = 7.6 Hz	1H	Ar-H
7.48 - 7.45	m	1H	Ar-H
7.38 – 7.30	m	1H	Ar-H
3.90	s	3H	-OCH ₃
7.06	d, J = 8.8 Hz	1H	Ar-H

Note: The available data from different sources shows slight variations, which can be attributed to different experimental conditions. The data presented here is a composite from available literature.^[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.7	C=O (Ester)
134.3	Ar-C
132.8	Ar-C
131.8	Ar-C
129.6	Ar-C
127.6	Ar-C
52.3	-OCH ₃

Note: This data is for the related compound Methyl 3-chlorobenzoate and serves as a reference.^[2] Specific ¹³C NMR data for Methyl 3-chloro-4-hydroxybenzoate was not readily available in the searched sources.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
~3400	O-H stretch (phenolic)
~3000	C-H stretch (aromatic)
~1700	C=O stretch (ester)
~1600, ~1450	C=C stretch (aromatic ring)
~1250	C-O stretch (ester)
~800-600	C-Cl stretch

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data

m/z	Interpretation
186	[M] ⁺ (Molecular ion)
155	[M - OCH ₃] ⁺
157	Isotopic peak for [M - OCH ₃] ⁺ due to ³⁷ Cl
127	[M - COOCH ₃] ⁺

Note: The mass spectrum of chlorinated compounds shows a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of approximately 5-10 mg of Methyl 3-chloro-4-hydroxybenzoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **Data Acquisition:**
 - For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- **Sample Preparation:** Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

- **Data Processing:** The absorbance or transmittance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

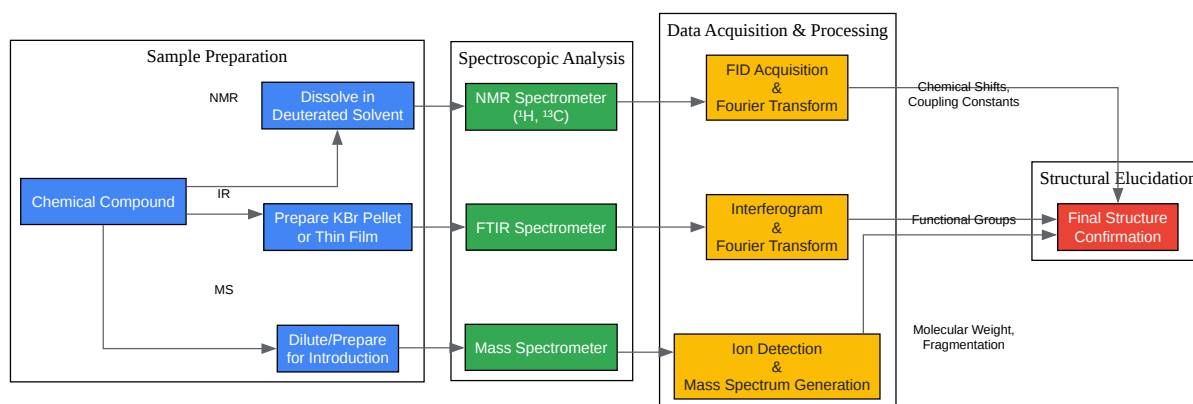
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ($[M]^+$) and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .
- **Data Interpretation:** The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide for Methyl 3-chloro-4-hydroxybenzoate has been compiled from various public sources. While efforts have been made to ensure accuracy, this information should be used for reference purposes. It is highly recommended to acquire and interpret spectra on your specific sample for definitive structural confirmation. The data for the requested compound, **Methyl 4-chloro-3-hydroxybenzoate**, was not found in the searched databases.

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References

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